molecular formula C20H20ClN5O2S B2414324 N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189704-83-3

N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2414324
CAS RN: 1189704-83-3
M. Wt: 429.92
InChI Key: YGVZLUNDIQYZGR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound's derivatives have been synthesized through various methods, providing insights into their chemical structures and synthesis processes. For instance, Hassan (2006) detailed a novel synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidine derivatives, offering essential information on their chemical and spectroscopic properties (Hassan, 2006).

Anti-inflammatory and Antitumor Activities

  • Some derivatives have demonstrated significant anti-inflammatory and antitumor activities. For example, Pan et al. (2015) found that certain derivatives exhibited greater anti-inflammatory activity than the reference drug indomethacin (Pan et al., 2015). Moreover, Fares et al. (2014) synthesized compounds that showed potent antitumor activity against various cancer cell lines, particularly the PC-3 prostate cancer and A-549 lung cancer cells (Fares et al., 2014).

Neuropharmacological Applications

  • The derivatives of this compound have been explored for their potential neuropharmacological applications. For instance, Wang et al. (2015) synthesized 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, uncovering promising results for potential treatments (Wang et al., 2015).

Antimicrobial and Selective Serotonin Receptor Antagonism

  • Some studies have investigated the antimicrobial properties of these compounds. For example, Prasanna Kumara et al. (2013) synthesized derivatives that showed modest antimicrobial activities against clinically isolated strains (Prasanna Kumara et al., 2013). Additionally, Ivachtchenko et al. (2010) prepared derivatives that demonstrated high selectivity as 5-HT6 receptor ligands, which could have implications for treating neurological disorders (Ivachtchenko et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-12(2)11-25-19(28)18-15(8-9-29-18)26-16(23-24-20(25)26)6-7-17(27)22-14-5-3-4-13(21)10-14/h3-5,8-10,12H,6-7,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVZLUNDIQYZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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